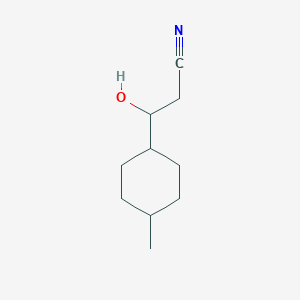
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile is an organic compound with the molecular formula C10H17NO It is a nitrile derivative, characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of 4-methylcyclohexanone with hydrogen cyanide: This method involves the nucleophilic addition of hydrogen cyanide to 4-methylcyclohexanone, followed by hydrolysis to yield 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile.
Reaction of 4-methylcyclohexanol with acrylonitrile: This method involves the reaction of 4-methylcyclohexanol with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Keto-3-(4-methylcyclohexyl)propanenitrile.
Reduction: 3-Amino-3-(4-methylcyclohexyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
3-Hydroxy-3-(4-methylcyclohexyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.
3-Hydroxy-3-(4-methylcyclohexyl)acetonitrile: Similar structure but with a shorter nitrile side chain.
Uniqueness: 3-Hydroxy-3-(4-methylcyclohexyl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on a cyclohexyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3-hydroxy-3-(4-methylcyclohexyl)propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h8-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
UDSCUJVKFDOBRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
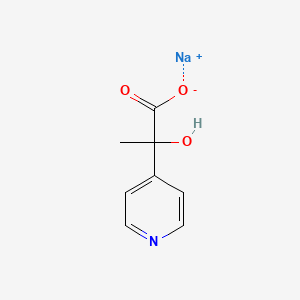
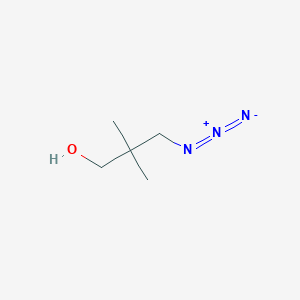
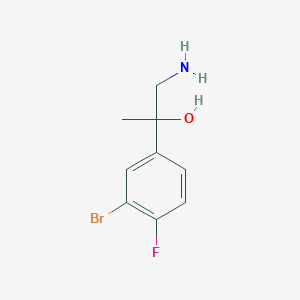
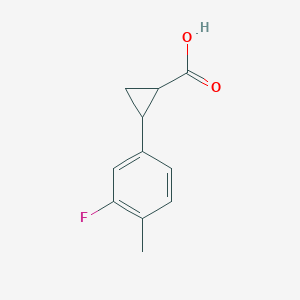
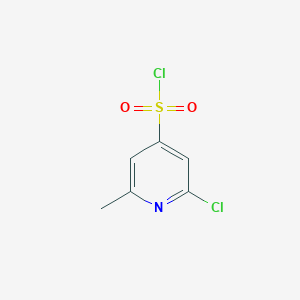
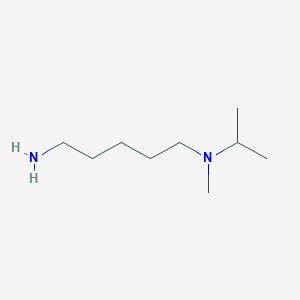
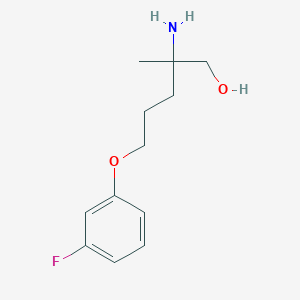
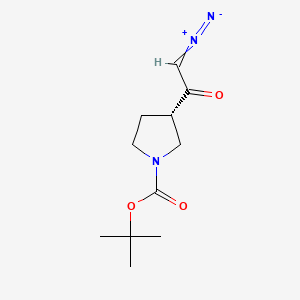
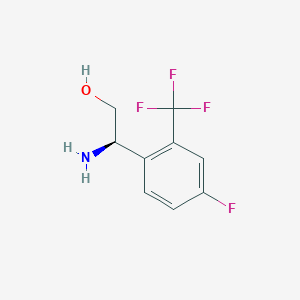
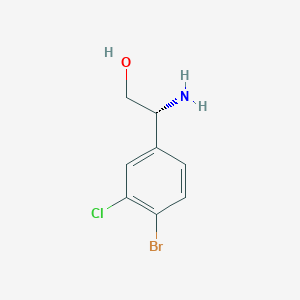
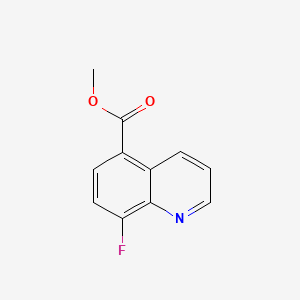
amine](/img/structure/B13600620.png)
